N-benzyl-N'-(2-pyridinyl)thiourea
Description
Historical Context and Development
N-Benzyl-N'-(2-pyridinyl)thiourea (CAS 51623-86-0) emerged as a structurally unique thiourea derivative in the late 20th century, with early synthetic routes documented in the 1990s. Its development paralleled advancements in heterocyclic chemistry, particularly in designing ligands for coordination complexes. A pivotal synthesis method, reported in 2010, involved the reaction of 3-hydroxypyridine with benzyl chloride to form a quaternary ammonium intermediate, followed by catalytic hydrogenation using nickel-based catalysts. This method highlighted its accessibility for industrial-scale production, spurring further research into its chemical and biological applications.
Position within Thiourea Chemistry Framework
As a member of the N,N'-disubstituted thiourea family, this compound distinguishes itself through its hybrid aromatic-benzyl structure. The pyridinyl group introduces π-conjugation and hydrogen-bonding capabilities, while the benzyl moiety enhances lipophilicity. These features position it as a versatile precursor in coordination chemistry, where it acts as a bidentate ligand via sulfur and pyridinyl nitrogen atoms. Its electronic properties, including a topological polar surface area of 69 Ų and hydrogen bond donor/acceptor counts of 2 each, further enable interactions in supramolecular assemblies.
Chemical Identity and Significance
Molecular Formula : C₁₃H₁₃N₃S
Molecular Weight : 243.33 g/mol
Structural Features :
- SMILES : C1=CC=C(C=C1)CNC(=S)NC2=CC=CC=N2
- Key Functional Groups : Thiourea core (-NHC(=S)NH-), benzyl (C₆H₅CH₂-), and 2-pyridinyl.
Physical Properties :
| Property | Value | Source |
|---|---|---|
| Melting Point | 165 °C | |
| Boiling Point | 399.4 ± 44.0 °C | |
| Density | 1.259 ± 0.06 g/cm³ | |
| XLogP3-AA (Lipophilicity) | 2.3 |
Spectral Data :
Overview of Research Progress
Research on this compound spans three domains:
- Coordination Chemistry : Forms stable complexes with transition metals (e.g., Ru, Cu) for catalytic and antimicrobial applications. For example, cyclopentadienyl ruthenium(II) complexes incorporating this ligand exhibit antibacterial activity against Staphylococcus aureus (MIC: 8–16 µg/mL).
- Material Science : Acts as a corrosion inhibitor for mild steel in acidic media, achieving 89% efficiency at 2×10⁻⁴ M.
- Medicinal Chemistry : Serves as a scaffold for glutaminyl cyclase inhibitors, relevant in neurodegenerative disease research.
Recent studies emphasize its role in green synthesis methodologies, such as solvent-free microwave-assisted reactions, which yield derivatives with >90% efficiency.
Properties
CAS No. |
51623-86-0 |
|---|---|
Molecular Formula |
C13H13N3S |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
1-benzyl-3-pyridin-2-ylthiourea |
InChI |
InChI=1S/C13H13N3S/c17-13(16-12-8-4-5-9-14-12)15-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,14,15,16,17) |
InChI Key |
KDXKGWLTZXBZDC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC=CC=N2 |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on the Aromatic Rings
- N-Benzoyl vs. N-Benzyl Groups: N-Benzoyl derivatives (e.g., N-benzoyl-N'-(2-pyridinyl)thiourea) feature an electron-withdrawing carbonyl group, enhancing HB strength and electronic polarization .
- Pyridinyl Substituents: Methyl-substituted pyridinyl groups (e.g., compounds II–V in ) show that methyl position (3-, 4-, 5-, or 6-) affects intramolecular HB strength. For instance, 6-methyl substitution (compound II) exhibits stronger HB (AIM theory analysis) compared to 3-methyl (compound V) . Chlorinated pyridinyl groups (e.g., N-(2-chloro-3-pyridyl) derivatives in ) introduce steric and electronic effects, with chlorine increasing molecular polarity and HB donor capacity .
Hydrogen Bonding and Crystal Structures
- Intramolecular HB :
- In N-benzoyl derivatives, HB between the thiourea sulfur and pyridinyl nitrogen stabilizes cis-trans conformers, with bond lengths ranging from 1.94–2.74 Å .
- N-Benzyl derivatives may exhibit weaker HB due to the absence of a carbonyl group, though the pyridinyl nitrogen still participates in interactions (e.g., N1–H1⋯N3 in ) .
Table 1: Hydrogen Bond Parameters in Thiourea Derivatives
| Compound | D—H⋯A | H⋯A (Å) | D⋯A (Å) | Angle (°) | Source |
|---|---|---|---|---|---|
| N-Benzoyl (compound II) | N2–H2⋯O1 | 1.94 | 2.633 | 137 | |
| N-(2-Chloro-3-pyridyl) | N1–H1⋯S1 | 2.74 | 3.598 | 178 | |
| N-Benzyl (target) | N1–H1⋯N3 | 2.08 | 2.886 | 157 |
Antiviral Activity
- N-Benzyl-N'-arylthioureas :
- The target compound’s structural analog (Compound 29 in ) inhibits cytomegalovirus (CMV) with an IC50 of 0.2 nM, attributed to the benzyl group’s stability and the pyridinyl group’s HB interactions .
- Bis(aryl)thioureas (e.g., N,N'-di-2-pyridinyl derivatives) show reduced potency (IC50 > 1 µM), highlighting the benzyl group’s superiority in antiviral activity .
Anticancer Activity
- N-Benzoyl-N'-phenylthiourea : Acts as an EGFR inhibitor by blocking tyrosine kinase receptors, with IC50 values in the µM range .
Q & A
Q. What explains the variability in cytotoxicity profiles of this compound across cell lines?
- Methodological Answer : Differential expression of transport proteins (e.g., P-glycoprotein) and metabolic enzymes (e.g., CYP450) affects intracellular accumulation. Flow cytometry with propidium iodide staining quantifies apoptosis vs. necrosis, while RNA-seq identifies pathways (e.g., oxidative stress response) mediating toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
